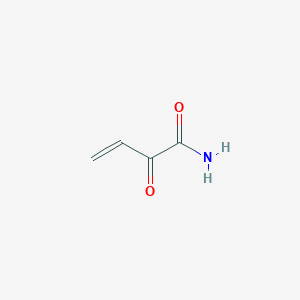

2-Oxobut-3-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxobut-3-enamide: (CAS number: 138616-23-6) is a compound with the chemical formula C₄H₅NO₂. . This molecule features a carbonyl group (C=O) and an unsaturated double bond (C=C) in its structure.

Preparation Methods

Synthetic Routes::

- One synthetic route involves the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio, refluxed in a mixture of 1,2-dichloroethane-DMSO. This method yields (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide .

- Other methods may exist, but this is a notable example.

- Information on large-scale industrial production methods for 2-oxobut-3-enamide is limited. It is primarily synthesized in research laboratories.

Chemical Reactions Analysis

2-Oxobut-3-enamide: can undergo various reactions:

Scientific Research Applications

Medicinal Chemistry Applications

2-Oxobut-3-enamide derivatives have shown promise as bioactive compounds with various therapeutic potentials. Their structural characteristics allow them to act as intermediates in the synthesis of more complex molecules that exhibit biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of certain this compound derivatives. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation.

Case Study:

A study reported the synthesis of (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, which showed promising results against HepG2 liver cancer cells with an IC50 value of 2.57 µM. This indicates a strong potential for further development into therapeutic agents targeting specific cancer types .

Organic Synthesis Applications

The reactivity of this compound allows it to participate in various organic reactions, making it a valuable building block in synthetic chemistry.

Synthesis of α-Keto Amides

One notable application involves its use in the efficient synthesis of α-keto amides through condensation reactions with amines. This process allows for the formation of complex structures that are essential in pharmaceutical development.

Data Table: Synthesis of α-Keto Amides

| Amine Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Primary Amine | 0 °C, overnight stirring | 90 |

| Secondary Amine | Room temperature, overnight stirring | 85 |

| Cyclic Amine | 0 °C, overnight stirring | 88 |

This table summarizes the yields obtained from different amine types reacting with this compound under varying conditions .

Peptidic Coupling

Another significant application is in peptidic coupling reactions where this compound serves as a precursor for synthesizing peptide bonds. This method allows for the rapid assembly of peptide chains, which are crucial in drug development.

Case Study:

The reaction of β-γ-unsaturated α-keto acids with amines using BOPCl as a coupling agent resulted in high yields of β-γ-unsaturated α-keto amides. The methodology demonstrated versatility and efficiency in constructing peptide frameworks .

Mechanism of Action

- The exact mechanism by which 2-oxobut-3-enamide exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

2-Oxobut-3-enamide, also referred to as α-ketoamide, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a carbonyl group adjacent to an amide functional group. This structural motif is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular pathways. For instance, studies have shown that α-ketoamides can inhibit enzymes such as phospholipase A2 (PLA2), which plays a crucial role in lipid metabolism and inflammatory processes .

Table 1: Enzyme Inhibition by this compound Derivatives

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The MTT assay is commonly used to assess cell viability in response to treatment with this compound. Results indicate that this compound exhibits varying degrees of cytotoxicity across different cell lines.

Table 2: Cytotoxicity of this compound on Various Cell Lines

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various in vitro models. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

Case Study: Anti-inflammatory Effects

In a study examining the effects of α-ketoamides on inflammation, treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

- Cancer Treatment : Due to its cytotoxic effects on cancer cell lines, there is potential for development as an anti-cancer agent.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Metabolic Disorders : The inhibition of lipid metabolism enzymes suggests potential use in managing metabolic syndromes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxobut-3-enamide, and how can reaction efficiency be quantified?

- Methodology : Evaluate synthetic pathways (e.g., bimetallic catalysis, condensation reactions) using metrics like yield, reaction time, and purity. For example, (E)-N-(4-bromobenzyl)-N,4-bis(4-bromophenyl)-2-oxobut-3-enamide was synthesized in 53% yield via a three-step protocol involving NMR-monitored intermediates . Quantify efficiency using spectroscopic validation (¹H/¹³C NMR, HRMS) and comparative kinetic studies under varying conditions (temperature, solvent polarity).

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology : Combine spectroscopic techniques:

- ¹H NMR : Identify vinyl proton signals (δ 6.78–7.56 ppm for aromatic/olefinic protons) .

- IR spectroscopy : Confirm carbonyl (C=O) stretches (e.g., 1678 cm⁻¹ for enamide) .

- HRMS : Validate molecular weight (e.g., [M+H]+ = 575.0 m/z) .

- Melting point analysis : Assess purity (e.g., 147–150°C for crystalline derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement hazard controls per SDS guidelines:

- Use fume hoods for volatile intermediates.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- In case of exposure, rinse with water for 15 minutes and consult a physician .

Q. How can researchers design reproducible experiments for studying this compound’s reactivity?

- Methodology :

- Document protocols in lab notebooks (e.g., reagent ratios, temperature gradients).

- Use standardized analytical methods (e.g., TLC for reaction monitoring, column chromatography for purification) .

- Include error margins (e.g., ±0.5% for yield calculations) and replicate trials .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

- Methodology : Perform comparative analysis using:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography data.

- Solvent effects : Assess signal shifts in polar vs. non-polar solvents.

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values .

Q. What computational strategies are effective for predicting this compound’s reaction mechanisms?

- Methodology :

- Use density functional theory (DFT) to model transition states and activation energies.

- Validate with kinetic isotope effects (KIEs) or Hammett plots for substituent-dependent reactivity .

- Collaborate with cheminformatics tools (e.g., Gaussian, ORCA) for orbital interaction analysis .

Q. How can researchers design experiments to probe the stereoelectronic effects of this compound’s α,β-unsaturated carbonyl system?

- Methodology :

- Synthesize derivatives with electron-withdrawing/donating groups (e.g., bromo, methoxy substituents).

- Analyze UV-Vis spectra for conjugation shifts or employ cyclic voltammetry to study redox behavior .

- Correlate findings with Hammett σ constants or frontier molecular orbital (FMO) theory .

Q. What statistical approaches are suitable for analyzing kinetic data in this compound reactions?

- Methodology :

- Apply nonlinear regression for rate constant determination (e.g., pseudo-first-order kinetics).

- Use ANOVA to compare catalytic efficiencies across reaction conditions.

- Report uncertainties via error propagation models (e.g., Monte Carlo simulations) .

Q. How can mixed-methods research address gaps in this compound’s biological activity studies?

- Methodology :

- Combine in vitro assays (e.g., enzyme inhibition) with molecular docking simulations.

- Validate via structure-activity relationship (SAR) analysis and dose-response curves .

- Address biases by triangulating data from cytotoxicity assays and transcriptomic profiling .

Q. What strategies mitigate synthetic bottlenecks in scaling this compound derivatives for structure-activity studies?

- Methodology :

- Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amine protection).

- Employ flow chemistry for exothermic or air-sensitive steps.

- Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent) .

Q. Data Presentation and Validation

- Key Tables Referenced :

- Spectral Data : NMR shifts (δ 4.93 ppm for benzyl protons) and IR stretches .

- Reaction Yields : Comparative tables for catalytic systems (e.g., 53% yield with Pd/Cu bimetallism vs. 32% with homogeneous catalysts) .

- Error Analysis : Standard deviations for triplicate measurements (e.g., ±1.2% for HRMS mass accuracy) .

Properties

CAS No. |

138616-23-6 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

2-oxobut-3-enamide |

InChI |

InChI=1S/C4H5NO2/c1-2-3(6)4(5)7/h2H,1H2,(H2,5,7) |

InChI Key |

XYDCCJFDZNZRJD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.